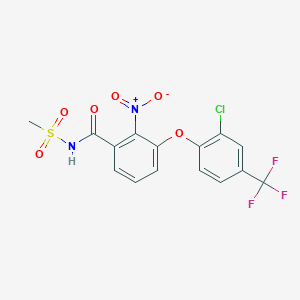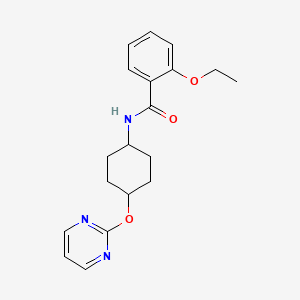
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a chemical compound of considerable interest in both scientific research and industrial applications. This compound’s unique structure confers distinct chemical properties that are harnessed in various fields, including organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves several steps:
Ethylation of Benzamide: : The process begins with the ethylation of benzamide using ethyl iodide under basic conditions. This step yields 2-ethoxybenzamide.
Formation of Pyrimidin-2-yloxy Intermediate: : Concurrently, the desired pyrimidin-2-yloxy moiety is synthesized through the reaction of 2-chloropyrimidine with a hydroxyl group under suitable conditions, forming pyrimidin-2-yloxy intermediate.
Cyclohexyl Derivative Preparation: : The next step involves preparing the cyclohexyl derivative. This is achieved by reacting a suitable cyclohexyl precursor with the pyrimidin-2-yloxy intermediate under catalytic hydrogenation conditions.
Coupling Reaction: : Finally, 2-ethoxybenzamide is coupled with the (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl derivative using a coupling reagent such as EDCI or DCC in the presence of a catalyst like DMAP to yield the target compound.
Industrial Production Methods
Industrial production methods may scale these reactions using continuous flow reactors, ensuring high yield and purity. Optimized catalysts and reagents are employed to enhance reaction efficiency, while downstream processing techniques are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: : Reduction can convert the compound into alcohols or amines, depending on the reducing agents used.
Substitution: : Various substitution reactions can occur, replacing functional groups with others, depending on reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride are frequently used in reduction reactions.
Catalysts: : Palladium on carbon or platinum oxide catalysts are employed for hydrogenation reactions.
Major Products Formed
Oxidation Products: : Produces ketones, carboxylic acids, or alcohols.
Reduction Products: : Yields alcohols or amines.
Substitution Products: : Generates compounds with varied functional groups, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In organic chemistry, 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity is exploited in the construction of multi-functional chemical architectures.
Biology
In biology, this compound’s analogs have been studied for their potential to modulate biological pathways. It can act as a molecular probe to elucidate biological mechanisms.
Medicine
Pharmacologically, derivatives of this compound are investigated for their potential therapeutic properties, including as anti-inflammatory or anticancer agents. The compound's structure allows it to interact with specific molecular targets within biological systems.
Industry
Industrially, this compound is used in the synthesis of advanced materials, including specialty polymers and coatings. Its stability and reactivity make it a valuable component in manufacturing high-performance materials.
Mechanism of Action
The mechanism of action for 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effect. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Compared to similar compounds, 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide exhibits unique properties such as enhanced stability and reactivity. These features make it more suitable for certain applications where other compounds might fail.
List of Similar Compounds
2-ethoxybenzamide
2-chloropyrimidine
Cyclohexylbenzamide derivatives
Pyrimidin-2-yloxy substituted benzamides
These compounds share structural similarities but differ in specific functional groups, influencing their reactivity and application profiles.
Properties
IUPAC Name |
2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-24-17-7-4-3-6-16(17)18(23)22-14-8-10-15(11-9-14)25-19-20-12-5-13-21-19/h3-7,12-15H,2,8-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXLYLXOOVUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2898998.png)
![2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2898999.png)
![6-(4-benzylpiperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2899003.png)
![5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one](/img/structure/B2899004.png)
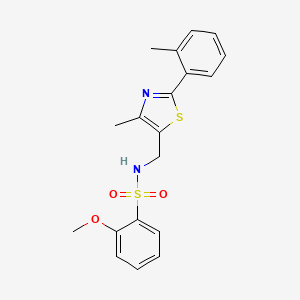
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2899007.png)

![4-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]oxybenzaldehyde](/img/structure/B2899009.png)

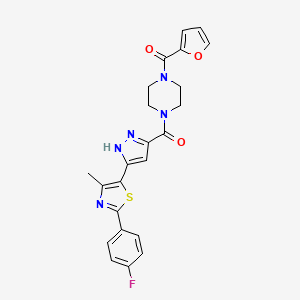
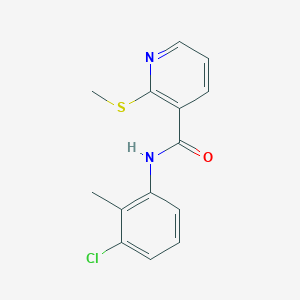
![3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2899016.png)
![N-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2899018.png)
